molecular formula C11H16O5 B1631346 Loganetin

Loganetin

Cat. No.: B1631346
M. Wt: 228.24 g/mol
InChI Key: XWOHZIIPBYAMJX-KHBMLBSESA-N
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Description

Loganetin is a natural iridoid monoterpenoid compound, known for its diverse biological activities. It is the aglycone moiety of loganin and is characterized by a 5,6-fused bicyclic framework. This compound has been identified in various plant species, including those from the Apocynaceae, Gentianaceae, Loganiaceae, and Rubiaceae families .

Mechanism of Action

Target of Action

Loganetin, a natural product, primarily targets the Toll-like receptor 4 (TLR4) and the Wnt/β-catenin pathway . TLR4 is a key player in the development of acute kidney injury (AKI) , while the Wnt/β-catenin pathway is involved in the progression of lymphoma .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It inhibits TLR4 activity and inactivates the Wnt/β-catenin pathway . This results in changes in the expression of various genes and proteins, leading to the modulation of cellular processes.

Biochemical Pathways

This compound’s action on TLR4 leads to the inhibition of the NF-κB pathway and pro-apoptotic genes expression . By inactivating the Wnt/β-catenin pathway, it affects the expression of proteins like CyclinD1, Bcl-2, β-catenin, and c-myc . These changes in gene expression and protein levels influence various downstream effects, including cell proliferation, apoptosis, and inflammation .

Pharmacokinetics

It is known that this compound can be administered intraperitoneally . More research is needed to fully understand this compound’s absorption, distribution, metabolism, and excretion (ADME) properties and their impact on its bioavailability.

Result of Action

This compound’s action results in several molecular and cellular effects. In the context of AKI, this compound reduces kidney damage, decreases blood urea nitrogen and serum creatinine levels, and prevents damage to tubular structures . In lymphoma cells, this compound decreases cell viability and induces apoptosis .

Action Environment

The environment in which this compound acts can influence its efficacy and stability. For instance, the presence of other compounds, such as 5-fluorouracil, can enhance the anti-cancer effect of this compound . .

Biochemical Analysis

Biochemical Properties

Loganetin interacts with various biomolecules in biochemical reactions. For instance, it has been found to interact with UDP-SUGAR GLYCOSYLTRANSFERASE6 (UGT6), an enzyme involved in the biosynthesis of iridoids in periwinkle . This compound’s high catalytic efficiency towards its exclusive iridoid substrate, 7-deoxyloganetic acid, makes it well-suited for the biosynthesis of iridoids .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the proliferation of gastric cancer cells and lymphoma cells . It also influences cell function by down-regulating the Wnt/β-catenin pathway, a key cell signaling pathway involved in cell growth and differentiation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit the Wnt/β-catenin pathway, which is involved in regulating cell growth and differentiation . This inhibition leads to a decrease in the proliferation of cancer cells . Additionally, this compound can inhibit the NF-κB pathway and pro-apoptotic genes expression, which are involved in cell survival and immune responses .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been observed that this compound can prevent damage to the tubular structures induced by glycerol and decrease apoptotic cells at the corticomedullary junction in a mouse model of acute kidney injury .

Dosage Effects in Animal Models

In animal models, this compound has been administered at dosages of 2 and 18 mg·kg−1 to study its protective effects against acute kidney injury . The results showed that this compound treatment led to a decline in kidney damage and mortality rate .

Metabolic Pathways

This compound is involved in the biosynthesis of iridoids, a class of secondary metabolites present in a wide variety of plants . It serves as a substrate for the enzyme UDP-SUGAR GLYCOSYLTRANSFERASE6 (UGT6), which contributes to the biosynthesis of secologanin, a secoiridoid monoterpene .

Subcellular Localization

While specific studies on the subcellular localization of this compound are limited, the enzyme it interacts with, UGT8, has been found to be preferentially expressed in internal phloem associated parenchyma cells of periwinkle species .

Chemical Reactions Analysis

Types of Reactions: Loganetin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted analogs of this compound .

Comparison with Similar Compounds

Loganetin is unique among iridoid monoterpenoids due to its specific biological activities and chemical structure. Similar compounds include:

This compound stands out due to its potent anti-inflammatory, anti-apoptotic, and anticancer activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl (1R,4aS,6S,7R,7aS)-1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-5-8(12)3-6-7(10(13)15-2)4-16-11(14)9(5)6/h4-6,8-9,11-12,14H,3H2,1-2H3/t5-,6+,8-,9+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOHZIIPBYAMJX-KHBMLBSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2C1C(OC=C2C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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